

Technical Support Center: A68930 D1 versus D5 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	A68930				
Cat. No.:	B1666407	Get Quote			

This technical support center provides detailed information, protocols, and troubleshooting advice for researchers investigating the selectivity of the D1-like receptor agonist, **A68930**, between the dopamine D1 and D5 receptor subtypes.

Frequently Asked Questions (FAQs)

Q1: What is A68930 and what is its primary receptor selectivity?

A68930, or (1R,3S)-1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCl, is a potent and selective agonist for D1-like dopamine receptors.[1][2][3] It demonstrates significantly higher potency for D1-like receptors compared to D2-like receptors, with EC50 values reported to be 2.1 nM for D1-like receptors and 3910 nM for D2-like receptors in functional assays.[3]

Q2: How selective is **A68930** for the D1 receptor versus the D5 receptor?

While both are D1-like receptors, studies show that **A68930** is more potent at the D1 receptor than the D5 receptor. In cells transfected with the respective human receptor subtypes, **A68930** was found to be 9-13 times more potent at displacing the D1 antagonist [3H]SCH 23390 from D1 receptors than another agonist, SKF 82958.[4] Conversely, SKF 82958 was 5 times more potent than **A68930** in cells transfected with the D5 receptor, suggesting **A68930** has a clear preference for the D1 subtype.[4]

Q3: What are the primary signaling pathways activated by D1 and D5 receptors?







Both D1 and D5 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαs or Gαolf subunit.[5] Upon agonist binding, this coupling stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to modulate neuronal excitability, gene expression, and synaptic plasticity.[7]

Q4: How can I experimentally measure the binding affinity and selectivity of A68930?

The most common method is a competitive radioligand binding assay.[8] This involves incubating cell membranes expressing either D1 or D5 receptors with a fixed concentration of a radiolabeled antagonist (e.g., [3H]SCH 23390) and varying concentrations of the unlabeled compound being tested (A68930). By measuring the displacement of the radioligand, you can determine the inhibitory constant (Ki) of A68930 for each receptor subtype. The ratio of the Ki values (Ki D5 / Ki D1) will give you the selectivity factor.

Q5: How can I assess the functional potency and efficacy of **A68930** at D1 and D5 receptors?

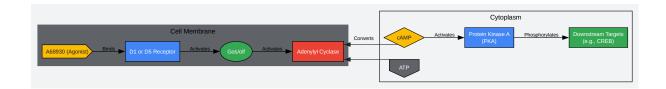
Functional potency is typically measured using a cAMP accumulation assay.[9][10] In this cell-based assay, cells expressing either D1 or D5 receptors are stimulated with varying concentrations of A68930. The resulting intracellular cAMP levels are then quantified. Plotting the cAMP response against the agonist concentration generates a dose-response curve from which the EC50 (concentration for 50% maximal effect) and Emax (maximal effect) can be determined. A68930 has been shown to be a potent, full agonist at D1 receptors in rat caudate-putamen and renal epithelial cells.[1][9]

Data Presentation: A68930 Receptor Potency



Compound	Receptor	Assay Type	Measured Value (EC50)	Notes
A68930	D1-like	Adenylate Cyclase	2.1 nM	Full agonist in rat caudate-putamen.[1][2]
D1	Adenylate Cyclase	12.7 nM	Full agonist in LLC-PK1 renal cells.[9]	
D2-like	Biochemical Assay	3920 nM	Full agonist.[1][2] [11]	
A68930	D1	cAMP Formation	More potent than SKF 82958	9-13 times more potent in displacing [3H]SCH 23390. [4]
A68930	D5	cAMP Formation	Less potent than SKF 82958	SKF 82958 was 5 times more potent than A68930.[4]

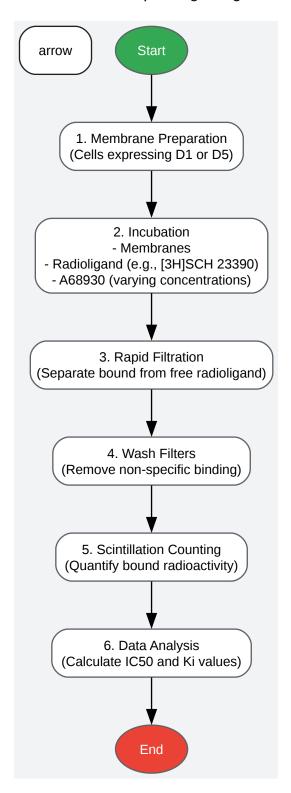
Signaling Pathway and Experimental Workflow Diagrams



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Canonical D1/D5 Receptor Signaling Pathway.



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- To cite this document: BenchChem. [Technical Support Center: A68930 D1 versus D5 Receptor Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666407#a68930-d1-versus-d5-receptor-selectivity]

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